1-(2-Cyclopropylphenyl)sulfonylpiperazine
Description
1-(2-Cyclopropylphenyl)sulfonylpiperazine is a sulfonylpiperazine derivative characterized by a cyclopropyl-substituted phenyl ring attached to a piperazine core via a sulfonyl group. Sulfonylpiperazines are widely explored in medicinal chemistry due to their versatility as pharmacophores, demonstrating antibacterial, antimalarial, and anticancer activities .
Properties
IUPAC Name |
1-(2-cyclopropylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,15-9-7-14-8-10-15)13-4-2-1-3-12(13)11-5-6-11/h1-4,11,14H,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNNPBCKSBRVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2S(=O)(=O)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Cyclopropylphenyl)sulfonylpiperazine can be synthesized through a multi-step process involving the reaction of 2-cyclopropylphenylsulfonyl chloride with piperazine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-(2-Cyclopropylphenyl)sulfonylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. For instance, sulfonylpiperazine compounds have been shown to interfere with actin-1/profilin dynamics, preventing the invasion of red blood cells by the malaria parasite Plasmodium falciparum . This interaction disrupts actin polymerization, which is crucial for the parasite’s invasion process.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonylpiperazine Derivatives
Sulfonylpiperazines exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 1-(2-Cyclopropylphenyl)sulfonylpiperazine and key analogs:
Functional Group Modifications and Pharmacokinetics
- 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine :
Methoxy groups increase electron density and hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability. Safety data indicate moderate handling risks under GHS guidelines . - 1-(4-Isobutylphenyl)sulfonylpiperazine (C14H22N2O2S) :
The isobutyl group significantly increases molecular weight (282.40 g/mol) and hydrophobicity, likely influencing tissue distribution and half-life .
Structural Analogues with Nitro or Heterocyclic Groups
- 1-[(2-Nitrophenyl)sulfonyl]piperazine (C10H11N3O4S) :
The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution but reduce metabolic stability. This compound is used in proteomics research . - 1-(2-Naphthylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine (C23H24N4O4S) :
The naphthyl and nitro groups contribute to high molecular weight (392.51 g/mol) and complex binding modes, as seen in kinase inhibition studies .
Comparative Data Table
Key Research Findings and Implications
- Antimalarial Activity: Sulfonylpiperazines like MMV291 demonstrate that substituent size and polarity are critical for targeting parasite actin dynamics.
- Synthetic Accessibility : Intermediate 3 in outlines a general route for sulfonylpiperazine synthesis via nucleophilic substitution, suggesting that the cyclopropyl variant could be synthesized similarly with 2-cyclopropylphenyl sulfonyl chloride .
- Antibacterial Potential: Myricetin derivatives with sulfonylpiperazine moieties () show that electron-deficient aromatic systems enhance antibacterial efficacy, a trait that the cyclopropyl group may replicate .
Biological Activity
1-(2-Cyclopropylphenyl)sulfonylpiperazine (CPSP) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CPSP, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
CPSP is characterized by a piperazine ring substituted with a cyclopropylphenyl group and a sulfonyl moiety. Its chemical structure can be represented as follows:
Where , , , , and represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.
Antimicrobial Activity
CPSP has been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Table 1: Antimicrobial Activity of CPSP
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Properties
Research has shown that CPSP may possess anticancer properties. In vitro studies demonstrated that CPSP inhibits the proliferation of cancer cell lines through apoptosis induction. The compound was found to modulate key signaling pathways involved in cell cycle regulation.
Case Study:
A study involving human breast cancer cell lines (MCF-7) reported that CPSP treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The study suggested that CPSP activates the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.
The biological activity of CPSP can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: CPSP may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation: The compound is hypothesized to interact with neurotransmitter receptors, potentially affecting neurological pathways.
- Oxidative Stress Induction: CPSP can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Pharmacokinetics
Understanding the pharmacokinetics of CPSP is crucial for evaluating its therapeutic potential. Preliminary studies indicate that CPSP has favorable absorption characteristics with moderate bioavailability. Metabolic studies suggest that it is primarily metabolized in the liver, with renal excretion as the primary route for elimination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
